molecular formula C9H7BrO4 B1330237 (6-Bromo-1,3-benzodioxol-5-yl)acetic acid CAS No. 5470-14-4

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid

Cat. No. B1330237
CAS RN: 5470-14-4
M. Wt: 259.05 g/mol
InChI Key: OEKSRUJGTGXBMM-UHFFFAOYSA-N
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Description

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid, also known as 6-Bromo-BDA, is an organic compound and a member of the benzodioxoles family. It is a white, crystalline solid with a melting point of 208°C and a boiling point of 250°C. 6-Bromo-BDA is used in a variety of scientific applications, such as synthesis, biochemical and physiological research, and lab experiments.

Scientific Research Applications

Spectroscopic Studies

(S. S. Khemalapure et al., 2019) conducted experimental and theoretical spectroscopic studies on a molecule similar to (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, exploring its vibrational modes and chemical shifts. This research highlights the significance of spectroscopic methods in understanding the structural and electronic properties of such compounds.

Novel Compound Synthesis

The work by (Yang Li et al., 2012) involves the synthesis of novel bromo-, arylazo-, and heterocyclic fused troponoid compounds containing a 1,3-benzodioxole system. This indicates the potential of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid in synthesizing new chemical entities.

Antimicrobial Activity

The study by (T. Bhagat et al., 2012) explores the antimicrobial activity of compounds related to (6-Bromo-1,3-benzodioxol-5-yl)acetic acid. This suggests potential applications in developing antimicrobial agents.

Bromine Transfer Reactions

Research by (H. Wakabayashi et al., 1985) focuses on bromine transfer reactions of compounds related to (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, demonstrating its utility in understanding reaction mechanisms involving bromine.

Functionalization of Compounds

(V. Jakubkienė et al., 2012) conducted a study on the functionalization of pyrimidinyl compounds, showing the versatility of related compounds like (6-Bromo-1,3-benzodioxol-5-yl)acetic acid in chemical synthesis.

Diuretic Activity

(G. Shutske et al., 1982) synthesized a series of compounds including those with a benzodioxole system and tested them for diuretic activity, suggesting potential pharmacological applications.

Synthesis of Novel Antiviral Agents

(P. Selvam et al., 2010) synthesized novel quinazolinone derivatives and evaluated their antiviral activity, indicating the role of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid in the development of antiviral drugs.

properties

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-6-3-8-7(13-4-14-8)1-5(6)2-9(11)12/h1,3H,2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKSRUJGTGXBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282512
Record name (6-Bromo-2H-1,3-benzodioxol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid

CAS RN

5470-14-4
Record name NSC26263
Source DTP/NCI
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Record name (6-Bromo-2H-1,3-benzodioxol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-Bromo-1,3-benzodioxol-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NY Kuznetsov, IV Zhun', VN Khrustalev… - Russian chemical …, 2005 - Springer
A synthetic route to 8,9-(1,3-benzodioxolo-5,6)-5-azatricyclo[8.2.1.0 ]tridec-11-en-6-one structurally isomeric to the pentacyclic cephalotaxine nucleus is suggested. The route is based …
Number of citations: 8 link.springer.com

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